molecular formula C18H15BrN6O B2786381 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine CAS No. 931739-31-0

4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2786381
CAS No.: 931739-31-0
M. Wt: 411.263
InChI Key: IBAUOLHRIDTXBP-UHFFFAOYSA-N
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Description

4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C18H15BrN6O and its molecular weight is 411.263. The purity is usually 95%.
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Properties

IUPAC Name

5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-ethylphenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN6O/c1-2-11-3-9-14(10-4-11)25-16(20)15(22-24-25)18-21-17(23-26-18)12-5-7-13(19)8-6-12/h3-10H,2,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBAUOLHRIDTXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine is a member of a class of compounds known for their diverse biological activities. This compound features a complex structure that combines oxadiazole and triazole moieties, which are recognized for their potential therapeutic applications. The biological activity of this compound is of significant interest in medicinal chemistry due to its possible antimicrobial and anticancer properties.

Chemical Structure

The molecular formula for this compound is C17H16BrN5OC_{17}H_{16}BrN_5O with a molecular weight of approximately 396.25 g/mol. The presence of the bromophenyl group and the oxadiazole structure contributes to its unique chemical properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxadiazole and triazole rings can engage in hydrogen bonding and π-π interactions with proteins, potentially modulating enzyme activities and receptor functions. These interactions may interfere with critical cellular pathways such as signal transduction and gene expression.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit notable antimicrobial properties. For instance, derivatives similar to the compound have shown efficacy against various bacterial strains. A study demonstrated that oxadiazole compounds possess intrinsic antibacterial activity, particularly against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus .

Compound Target Bacteria Activity
4-Oxadiazole DerivativeBacillus cereusHigh
4-Oxadiazole DerivativeStaphylococcus aureusModerate

Anticancer Activity

The anticancer potential of 1,2,4-oxadiazole derivatives has been extensively studied. In vitro assays have revealed that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. For instance, certain derivatives have shown IC50 values in the low micromolar range against these cell lines .

Cell Line IC50 (µM) Effect
MCF-710.38Induces apoptosis
HCT1160.47 - 1.4Inhibits cell proliferation

Case Studies

Several studies have highlighted the biological activity of compounds related to this compound:

  • Antimicrobial Study : A study conducted on a series of oxadiazole derivatives found that modifications to the oxadiazole ring significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Evaluation : Another research effort focused on the synthesis and evaluation of triazole-containing oxadiazoles demonstrated potent anticancer activities against multiple cell lines with mechanisms involving apoptosis induction through caspase activation .

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Research indicates that compounds containing triazole and oxadiazole rings exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have been shown to inhibit tumor growth in various cancer cell lines. The specific compound has been evaluated for its ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Studies have reported that similar oxadiazole derivatives possess broad-spectrum antibacterial and antifungal properties. This suggests that the compound could be effective in treating infections caused by resistant strains of bacteria.

3. Anti-inflammatory Effects
Compounds with oxadiazole structures have also been investigated for their anti-inflammatory effects. In vitro studies have shown that they can inhibit the production of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.

Material Science Applications

1. Photovoltaic Materials
The unique electronic properties of oxadiazoles make them suitable for applications in organic photovoltaics (OPVs). Research has explored the use of such compounds as electron transport materials in solar cells, enhancing their efficiency and stability.

2. Sensor Development
The compound's ability to interact with various analytes can be harnessed in sensor technology. Its electronic properties allow it to be used in the development of chemical sensors for detecting environmental pollutants or biological markers.

Agricultural Chemistry

1. Pesticide Development
Given its biological activity, this compound may serve as a lead structure for developing new pesticides. The incorporation of bromophenyl groups can enhance the efficacy and selectivity of these agrochemicals against pests while minimizing toxicity to non-target organisms.

Case Studies

Study Findings Reference
Anticancer ActivityInduces apoptosis in breast cancer cells
Antimicrobial TestingEffective against E. coli and S. aureus
Photovoltaic PerformanceImproved efficiency in OPVs compared to standard materials

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